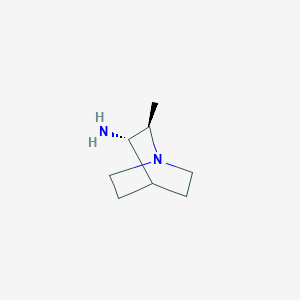
(2R,3S)-2-Methylquinuclidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Methylquinuclidin-3-amine is a chiral amine with a quinuclidine skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methylquinuclidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a quinuclidine derivative using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chiral resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Methylquinuclidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinuclidinone derivatives.
Reduction: Reduction reactions can further modify the quinuclidine ring, potentially leading to different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinuclidine skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various stereoisomers of quinuclidine.
Scientific Research Applications
(2R,3S)-2-Methylquinuclidin-3-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: In industrial settings, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Methylquinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine skeleton allows for strong binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound of (2R,3S)-2-Methylquinuclidin-3-amine, which lacks the chiral centers.
(2R,3R)-2-Methylquinuclidin-3-amine: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-2-Methylquinuclidin-3-amine: Another stereoisomer with distinct stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its stereoisomers. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-6-8(9)7-2-4-10(6)5-3-7/h6-8H,2-5,9H2,1H3/t6-,8-/m1/s1 |
InChI Key |
NIBLFQFBAYHCQS-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2CCN1CC2)N |
Canonical SMILES |
CC1C(C2CCN1CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





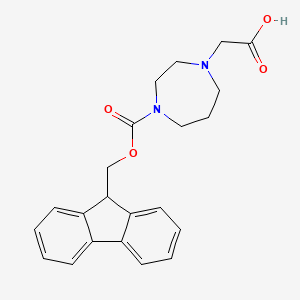
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
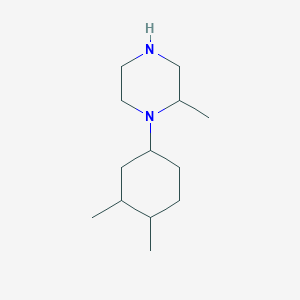
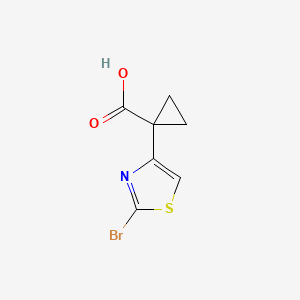


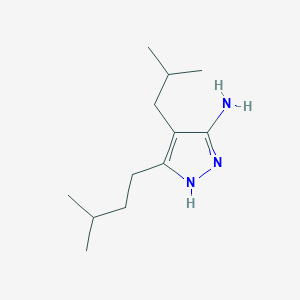
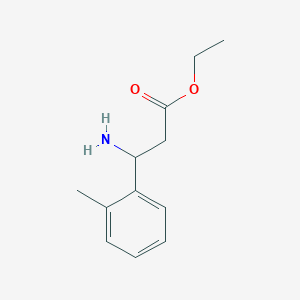
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)


